Tyrosinase Substrate Affinity: 26-Fold Higher Affinity of GHB Compared to Its Diphenol Analog GDHB
In the only published direct kinetic comparison of the monophenol GHB and its diphenol counterpart GDHB catalyzed by Agaricus bisporus tyrosinase, GHB exhibited a Km of 0.30 ± 0.03 mM, whereas GDHB showed a Km of 7.80 ± 0.41 mM—a 26-fold difference in affinity [1]. The Vmax values were correspondingly divergent: GHB Vmax = 2.10 ± 0.10 µM/min vs. GDHB Vmax = 210.0 ± 7.3 µM/min, indicating that while GDHB turns over ~100-fold faster, GHB is the preferred initial substrate at low physiological concentrations due to its far higher binding affinity [1]. These values were directly benchmarked against the L-tyrosine/L-DOPA pair in the same study, establishing GHB as a high-affinity monophenol substrate relative to the canonical tyrosinase substrate L-tyrosine [1].
| Evidence Dimension | Tyrosinase substrate affinity (Km, monophenol substrate) |
|---|---|
| Target Compound Data | GHB Km = 0.30 ± 0.03 mM; Vmax = 2.10 ± 0.10 µM/min |
| Comparator Or Baseline | GDHB (gamma-L-glutaminyl-3,4-dihydroxybenzene) Km = 7.80 ± 0.41 mM; Vmax = 210.0 ± 7.3 µM/min |
| Quantified Difference | 26-fold lower Km (higher affinity) for GHB; ~100-fold lower Vmax for GHB |
| Conditions | Mushroom (Agaricus bisporus) tyrosinase, oxygen kinetic assay, pH and temperature optimized for tyrosinase activity |
Why This Matters
For researchers studying melanin biosynthesis or developing tyrosinase-targeted prodrugs, GHB provides a uniquely high-affinity monophenol substrate that saturates the enzyme at ~26-fold lower concentrations than its diphenol analog, enabling experimental designs at physiologically relevant substrate levels.
- [1] Espín JC, Jolivet S, Wichers HJ. Kinetic study of the oxidation of gamma-L-glutaminyl-4-hydroxybenzene catalyzed by mushroom (Agaricus bisporus) tyrosinase. J Agric Food Chem. 1999;47(9):3495-3502. doi:10.1021/jf981155h View Source
